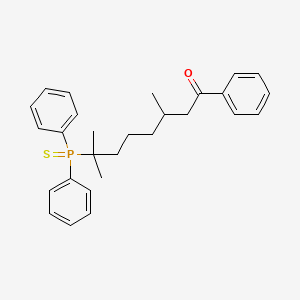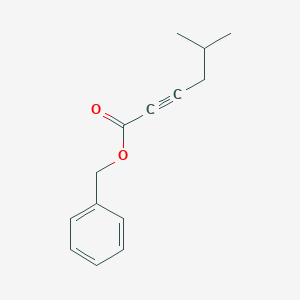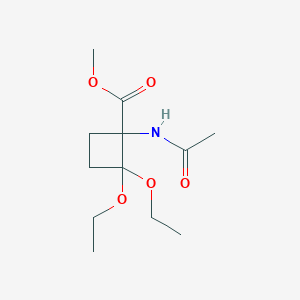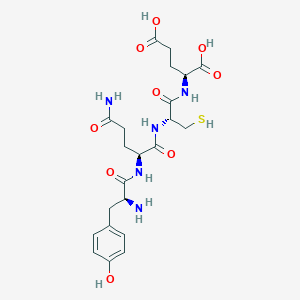![molecular formula C28H22O2 B14225543 4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol CAS No. 796874-06-1](/img/structure/B14225543.png)
4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol is a complex organic compound that features a phenol group substituted with a methoxyphenyl and a phenanthrenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol typically involves multi-step organic reactions. One common method includes the use of a Schiff base reduction route. This involves the condensation of 4-methoxybenzaldehyde with phenanthrene-9-carbaldehyde in the presence of a suitable amine, followed by reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and phenanthrenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol has several applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding properties, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-[(4-Methoxyphenyl)(phenanthren-9-yl)methyl]phenol is unique due to the presence of both a methoxyphenyl and a phenanthrenyl group, which confer distinct structural and electronic properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
796874-06-1 |
|---|---|
Molekularformel |
C28H22O2 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
4-[(4-methoxyphenyl)-phenanthren-9-ylmethyl]phenol |
InChI |
InChI=1S/C28H22O2/c1-30-23-16-12-20(13-17-23)28(19-10-14-22(29)15-11-19)27-18-21-6-2-3-7-24(21)25-8-4-5-9-26(25)27/h2-18,28-29H,1H3 |
InChI-Schlüssel |
OAFIJZAJNPPJCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC4=CC=CC=C4C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)


![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![3-ethoxy-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14225489.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)




![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)
